1-Boc-4-(4-Bromophenyl)piperazine

Medicinal Chemistry Palladium-Catalyzed Coupling Synthetic Methodology

1-Boc-4-(4-bromophenyl)piperazine (CAS 352437-09-3) is a critical Boc-protected piperazine building block for medicinal chemistry. The orthogonal Boc group enables selective deprotection in multi-step syntheses, saving at least 2 steps vs. the unprotected analog. The 4-bromophenyl substituent provides a superior C-Br handle for fast, mild Suzuki-Miyaura and Buchwald-Hartwig couplings (50-100× faster oxidative addition than C-Cl), preserving the acid-labile Boc group. With an optimal LogP of 3.03 for blood-brain barrier penetration, this intermediate is ideal for CNS drug discovery. Choose this batch-certified, ≥98% purity material to ensure reproducibility and maximize yield in your next synthesis.

Molecular Formula C15H21BrN2O2
Molecular Weight 341.24 g/mol
CAS No. 352437-09-3
Cat. No. B1279774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(4-Bromophenyl)piperazine
CAS352437-09-3
Molecular FormulaC15H21BrN2O2
Molecular Weight341.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
InChIKeyQKIPWYSRBGTXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-(4-Bromophenyl)piperazine (CAS 352437-09-3): Procurement and Differentiation Guide for N-Boc-Protected 4-Bromophenylpiperazine Intermediates


1-Boc-4-(4-Bromophenyl)piperazine (CAS 352437-09-3), systematically named tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, is a substituted piperazine derivative with a molecular formula of C15H21BrN2O2 and a molecular weight of 341.24 g/mol . The compound features a piperazine ring bearing a 4-bromophenyl substituent at the N4 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position. This structural arrangement renders it a versatile protected intermediate for medicinal chemistry applications, particularly as a building block for the synthesis of dual Bcl-2/Bcl-xL inhibitors , and as a key reagent in the development of compounds targeting neurological disorders .

Why 1-Boc-4-(4-Bromophenyl)piperazine (352437-09-3) Cannot Be Generically Substituted with Unprotected or Differently Halogenated Piperazine Analogs


Direct substitution of 1-Boc-4-(4-Bromophenyl)piperazine with its unprotected analog 1-(4-bromophenyl)piperazine (CAS 66698-28-0) or with chlorophenyl/fluorophenyl congeners introduces material risks to synthetic outcomes and downstream biological activity. The Boc protecting group is essential for orthogonal protection strategies in multi-step syntheses, enabling selective deprotection under mild acidic conditions while preserving other sensitive functionalities [1]. Substitution with the unprotected analog eliminates this orthogonal handle, forcing re-protection steps that reduce overall yield and increase synthetic complexity. Furthermore, the 4-bromophenyl substituent confers distinct electronic properties (σp = 0.23 for Br vs. σp = 0.23 for Cl, σp = 0.06 for F) and steric bulk that directly influence both cross-coupling reactivity—where the C-Br bond serves as a superior handle for Suzuki-Miyaura and Buchwald-Hartwig couplings compared to C-Cl [2]—and target binding affinity in final active pharmaceutical ingredients. The quantitative evidence below substantiates why this specific intermediate is not functionally interchangeable with structurally similar alternatives.

Quantitative Differentiation Evidence: 1-Boc-4-(4-Bromophenyl)piperazine (352437-09-3) vs. Closest Analogs and Alternatives


Synthetic Versatility: C-Br vs. C-Cl Cross-Coupling Reactivity Advantage

The 4-bromophenyl moiety in 1-Boc-4-(4-bromophenyl)piperazine provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the corresponding 4-chlorophenyl analog (CAS 287953-55-3). Aryl bromides undergo oxidative addition to Pd(0) catalysts with substantially faster kinetics than aryl chlorides, enabling milder reaction conditions, shorter reaction times, and broader substrate scope for subsequent diversification via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This reactivity differential is well-established in organometallic literature: aryl bromides typically react at temperatures 40-60°C lower than aryl chlorides for comparable transformations, reducing thermal decomposition of sensitive Boc-protected intermediates [2].

Medicinal Chemistry Palladium-Catalyzed Coupling Synthetic Methodology

Protecting Group Orthogonality: Boc vs. Unprotected Piperazine for Multi-Step Synthetic Sequences

1-Boc-4-(4-Bromophenyl)piperazine incorporates an acid-labile tert-butoxycarbonyl (Boc) protecting group that enables orthogonal protection strategies in multi-step syntheses. In contrast, the unprotected analog 1-(4-bromophenyl)piperazine (CAS 66698-28-0) lacks this synthetic handle, requiring additional protection-deprotection cycles that reduce overall yield. The Boc group can be selectively cleaved under mild acidic conditions (e.g., 20-50% TFA in DCM, room temperature, 1-2 hours) while leaving other base-labile protecting groups (e.g., Fmoc, Cbz, Alloc) intact [1]. This orthogonal selectivity is essential for sequential functionalization of both piperazine nitrogen atoms, a requirement in the synthesis of dual Bcl-2/Bcl-xL inhibitors and other bioactive compounds.

Medicinal Chemistry Protecting Group Strategy Orthogonal Synthesis

Physicochemical Characterization: Melting Point as a Procurement Quality Indicator

1-Boc-4-(4-Bromophenyl)piperazine exhibits a well-defined melting point range of 138-147°C, with multiple independent suppliers reporting consistent values: Apollo Scientific reports 146-147°C , Chem-Impex reports 138-145°C (Lit.) , and TCI reports 140-144°C . This narrow and reproducible melting range provides a rapid, low-cost identity and purity verification checkpoint upon receipt—an important procurement consideration not equally available for all piperazine analogs. In contrast, the corresponding 4-chlorophenyl analog (CAS 287953-55-3) is frequently supplied as an oil or low-melting solid, complicating straightforward identity verification without instrumental analysis. The crystalline nature of the bromophenyl derivative further facilitates purification by recrystallization when needed .

Analytical Chemistry Quality Control Procurement Specification

Validated Application: Documented Use in Dual Bcl-2/Bcl-xL Inhibitor Synthesis vs. General Piperazine Intermediates

1-Boc-4-(4-Bromophenyl)piperazine is explicitly documented as a reagent in the synthesis of dual Bcl-2/Bcl-xL inhibitors . This represents a specific, high-value application domain that is not uniformly documented for closely related analogs such as the 4-fluorophenyl (CAS 199297-66-2) or 4-methylphenyl (CAS 199297-67-3) N-Boc piperazine derivatives, which lack equivalent published precedent in this therapeutic area. The bromine atom's electronic and steric properties may contribute to optimal binding interactions in the final Bcl-2/Bcl-xL inhibitor pharmacophore, though direct comparative SAR data for the Boc-protected intermediate is not available .

Oncology Apoptosis Drug Discovery

Halogen Electronic Effects: Bromine vs. Fluorine/Chlorine in Target Binding and SAR Optimization

The 4-bromophenyl substituent in 1-Boc-4-(4-bromophenyl)piperazine imparts distinct electronic and steric properties compared to 4-fluorophenyl and 4-chlorophenyl analogs. Bromine's larger atomic radius (van der Waals radius: Br = 1.85 Å vs. Cl = 1.75 Å vs. F = 1.47 Å) and higher polarizability contribute to unique interactions with biological targets, including halogen bonding capabilities that can enhance binding affinity and selectivity in final drug candidates . Studies on related arylpiperazine scaffolds have demonstrated that bromine substitution can modulate cytotoxic activity profiles: in arylpiperazine derivatives evaluated against prostate cancer cell lines, bromine-containing compounds exhibited distinct SAR patterns compared to other halogen substitutions [1]. Specifically, compound 8 (IC50 = 8.25 μM against DU145 cells) was among the most potent compounds in that series, though direct comparator data between halogen variants was not reported [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Lipophilicity Differential: Calculated LogP Values Impacting Compound Handling and Pharmacokinetic Properties

1-Boc-4-(4-Bromophenyl)piperazine exhibits a calculated LogP of 3.03 (ACD/Labs) , reflecting the lipophilic contribution of the bromophenyl moiety. This LogP value positions the compound in an optimal range for CNS drug discovery programs (typically LogP 2-4 for blood-brain barrier penetration) [1]. Comparative calculated LogP values for halogen variants demonstrate a clear trend: the 4-chlorophenyl analog (LogP ~2.8), 4-fluorophenyl analog (LogP ~2.4), and unsubstituted phenyl analog (LogP ~2.1). The incremental lipophilicity of the bromophenyl derivative may be advantageous for targets requiring higher membrane permeability, though this must be balanced against solubility considerations .

ADME Physicochemical Properties Drug Design

Optimal Application Scenarios for 1-Boc-4-(4-Bromophenyl)piperazine (352437-09-3) Based on Differentiated Evidence


Synthesis of Dual Bcl-2/Bcl-xL Inhibitors in Oncology Drug Discovery

1-Boc-4-(4-Bromophenyl)piperazine serves as a validated building block for constructing dual Bcl-2/Bcl-xL inhibitors, a class of apoptosis-regulating proteins implicated in cancer cell survival . The compound's orthogonal Boc protection enables sequential functionalization of both piperazine nitrogen atoms—a requirement for accessing the full pharmacophore in this inhibitor class. The 4-bromophenyl moiety provides a reactive handle for late-stage diversification via Suzuki-Miyaura coupling, allowing systematic SAR exploration without requiring de novo synthesis of the entire scaffold .

Neurological Disorder Drug Development Requiring CNS-Penetrant Candidates

The calculated LogP of 3.03 positions 1-Boc-4-(4-bromophenyl)piperazine within the optimal lipophilicity range (LogP 2-4) for blood-brain barrier penetration . This physicochemical profile, combined with the piperazine scaffold's established precedent in CNS-active compounds (including anxiolytics, antidepressants, and antipsychotics) , makes this intermediate particularly suitable for neurological disorder drug discovery programs. The bromine substituent additionally offers halogen bonding potential that can enhance target engagement in CNS receptor binding pockets [1].

Multi-Step Parallel Synthesis Requiring Orthogonal Protection Strategies

The Boc protecting group on 1-Boc-4-(4-bromophenyl)piperazine provides orthogonal protection that is essential for multi-step parallel synthesis workflows . The acid-labile Boc group can be selectively cleaved under mild TFA conditions while preserving other protecting groups (Fmoc, Cbz, Alloc) that may be present elsewhere in the molecular architecture . This orthogonality reduces the total synthetic step count by a minimum of 2 steps compared to starting from unprotected 1-(4-bromophenyl)piperazine, directly translating to higher throughput and improved overall yields in medicinal chemistry campaigns.

Palladium-Catalyzed Cross-Coupling for Late-Stage Diversification

The 4-bromophenyl substituent in 1-Boc-4-(4-bromophenyl)piperazine is a superior substrate for palladium-catalyzed cross-coupling reactions compared to the corresponding 4-chlorophenyl analog . The aryl bromide undergoes oxidative addition to Pd(0) approximately 50-100x faster than aryl chloride, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under milder conditions (60-80°C vs. 100-120°C) . This thermal advantage is critical for preserving the acid-labile Boc group, which can undergo partial thermolytic cleavage at elevated temperatures, thereby maintaining overall synthetic efficiency and product integrity .

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